![molecular formula C12H13F6N3O B5820614 N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B5820614.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea (also known as TFMPU) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFMPU is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. In
作用機序
TFMPU inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to substrates, thereby inhibiting kinase activity. TFMPU has been shown to be highly selective for protein kinases, with minimal off-target effects.
Biochemical and Physiological Effects:
TFMPU has been shown to have several biochemical and physiological effects. Inhibition of protein kinases by TFMPU has been shown to induce cell cycle arrest and apoptosis in cancer cells. TFMPU has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, TFMPU has been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
TFMPU has several advantages for lab experiments. It is a highly selective inhibitor of protein kinases, making it a useful tool for studying kinase signaling pathways. TFMPU is also stable and easy to handle, making it a convenient reagent for lab experiments. However, TFMPU has some limitations. It is relatively expensive compared to other kinase inhibitors, and its effects on kinase activity can be affected by the presence of other compounds in the cellular environment.
将来の方向性
TFMPU has several potential future directions for scientific research. One direction is the development of TFMPU-based therapies for cancer, inflammation, and neurological disorders. Another direction is the use of TFMPU as a tool to study kinase signaling pathways in various cellular processes. Additionally, the development of more potent and selective TFMPU analogs could improve its efficacy and reduce its off-target effects. Overall, TFMPU has the potential to make significant contributions to the field of biomedical research.
合成法
TFMPU can be synthesized through a multistep process that involves the reaction of 3-pyridinemethanol with 1,1-bis(trifluoromethyl)propylamine in the presence of a catalyst. The resulting intermediate is then treated with urea to yield TFMPU. This synthesis method has been optimized to yield high purity TFMPU with a high yield.
科学的研究の応用
TFMPU has been extensively used in scientific research due to its ability to act as a potent inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant protein kinase activity has been linked to several diseases, including cancer, inflammation, and neurological disorders. TFMPU has been shown to inhibit the activity of several protein kinases, including Aurora A, Aurora B, and CDK1, making it a promising candidate for the development of targeted therapies for these diseases.
特性
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F6N3O/c1-2-10(11(13,14)15,12(16,17)18)21-9(22)20-7-8-4-3-5-19-6-8/h3-6H,2,7H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYZNNBNITXLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

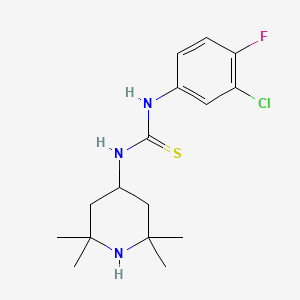
![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)
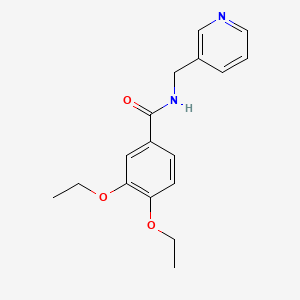
![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5820581.png)
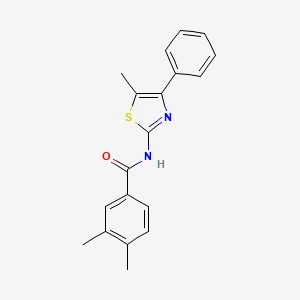
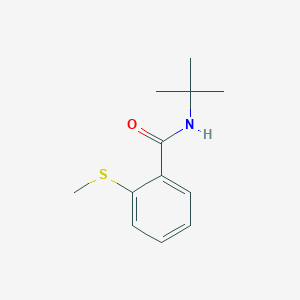
![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)
![1-(3-methylphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5820610.png)
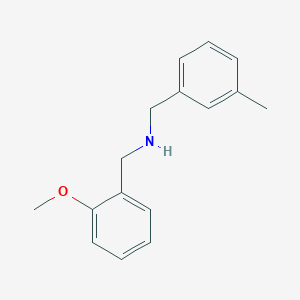
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820624.png)